molecular formula C7H5IN4 B2766619 1-(4-Iodophenyl)tetrazole CAS No. 249291-82-5

1-(4-Iodophenyl)tetrazole

Cat. No. B2766619
CAS RN: 249291-82-5
M. Wt: 272.049
InChI Key: FQIAPNSOMVSOGG-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)tetrazole is a useful research chemical . It has a molecular weight of 272.05 and a molecular formula of C7H5IN4 . The IUPAC name for this compound is 1-(4-iodophenyl)tetrazole .


Synthesis Analysis

The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, which could include 1-(4-Iodophenyl)tetrazole, can be achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .


Molecular Structure Analysis

The molecular structure of 1-(4-Iodophenyl)tetrazole includes a tetrazole ring attached to an iodophenyl group . The canonical SMILES for this compound is C1=CC(=CC=C1N2C=NN=N2)I .


Chemical Reactions Analysis

Tetrazoles, including 1-(4-Iodophenyl)tetrazole, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .


Physical And Chemical Properties Analysis

1-(4-Iodophenyl)tetrazole has a molecular weight of 272.05 . It has a complexity of 146 and a LogP of 1.26690 . It also has a topological polar surface area of 43.6 .

Scientific Research Applications

  • Catalysis in Chemical Reactions : 1-(4-Iodophenyl)tetrazole and its derivatives have been utilized in various catalytic processes. For instance, 1-(2-Iodophenyl)-1H-tetrazole was used as a ligand in the Pd(II) catalyzed Heck reaction, demonstrating its role in cross-coupling reactions with excellent yields (Gupta, Song, & Oh, 2004).

  • Synthesis Methodologies : Research has focused on developing safe, scalable, and azide-free synthesis methods for 1-aryl-1H-tetrazoles, including 1-(4-Iodophenyl)tetrazole. These methods aim for mild, convenient, and environmentally friendly conditions, highlighting the importance of green chemistry in the synthesis of such compounds (Ramasamy et al., 2017).

  • Structural and Thermal Analysis : Studies have explored the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including 1-(4-Iodophenyl)tetrazole. These studies provide insights into their molecular structures, stability, and thermal behavior, which are crucial for various applications (Yılmaz et al., 2015).

  • Corrosion Inhibition : Tetrazole derivatives have been investigated for their inhibitory effects on metal corrosion in acidic mediums. Such studies are significant for the development of more efficient and environmentally friendly corrosion inhibitors in industrial applications (Ehsani et al., 2014).

  • Medicinal Chemistry : Tetrazole derivatives are prominent in medicinal chemistry due to their bioisosterism to carboxylic acid and amide moieties, and their metabolic stability. They are found in FDA-approved drugs, with their exact binding modes and chemical behavior under continued investigation (Neochoritis, Zhao, & Dömling, 2019).

  • Advanced Synthesis in Drug Development : Recent advancements in the synthesis of 5-substituted 1H-tetrazoles, a group to which 1-(4-Iodophenyl)tetrazole belongs, have been significant in the development of clinical drugs. The focus is on more efficient and eco-friendly synthesis methods (Mittal & Awasthi, 2019).

  • Inhibitor Studies for Metal Corrosion : Studies on tetrazole derivatives have also explored their role as inhibitors in metal corrosion, particularly in acidic mediums. This is essential for the protection of metals like copper and brass in various industrial processes (Bourzi et al., 2020).

Mechanism of Action

While the specific mechanism of action for 1-(4-Iodophenyl)tetrazole is not mentioned, some tetrazole-based drugs inhibit the fungal enzyme cytochrome P450 . These drugs have a high degree of selectivity for this enzyme, which is believed to reduce their toxicity .

Safety and Hazards

Tetrazoles, including 1-(4-Iodophenyl)tetrazole, can emit toxic nitrogen fumes when heated . They can burst vigorously when exposed to shock, fire, or heat on friction . They should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Tetrazoles, including 1-(4-Iodophenyl)tetrazole, have a wide range of applications in many fields such as medicine, agriculture, and material science . They are considered as components of highly effective propellants, explosives, pyrotechnics, as well as gas generating compositions . Future research may focus on developing new synthetic methods and improving classical procedures for the preparation of tetrazole derivatives .

properties

IUPAC Name

1-(4-iodophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIAPNSOMVSOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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